2',3',4'-Trihidroxicalcona

Descripción general

Descripción

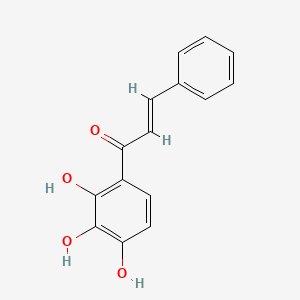

2’,3’,4’-Trihydroxychalcone, also known as (2E)-3-Phenyl-1-(2,3,4-trihydroxyphenyl)-2-propen-1-one, is a naturally occurring chalcone derivative. Chalcones are a type of flavonoid, which are secondary metabolites found in various plants. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

- Role : ERα plays a crucial role in mediating estrogen’s effects, including gene regulation and cell proliferation .

- Gene Regulation : It uniquely regulates genes in bone-derived U2OS cells, affecting 824 out of 1358 genes not regulated by E2 alone .

- Molecular Effects : 2’,3’,4’-THC’s actions differ from selective estrogen receptor modulators (SERMs). It doesn’t directly bind to ERα’s E2 binding site but reprograms ERα activity .

- Cellular Effects : It blocks MCF-7 breast cancer cell proliferation by inhibiting E2-induced MAPK activation and c-MYC transcription .

Target of Action

Mode of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

2’,3’,4’-Trihydroxychalcone has been found to interact with various enzymes and proteins. It has been shown to modulate estrogen receptor (ER)-mediated responses . This compound has also been reported to have a moderate to potential ability to reduce blood sugar .

Cellular Effects

In cellular processes, 2’,3’,4’-Trihydroxychalcone has been found to have significant effects. It has been shown to block the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription . It also produced a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .

Molecular Mechanism

At the molecular level, 2’,3’,4’-Trihydroxychalcone exerts its effects through various mechanisms. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but rather alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Temporal Effects in Laboratory Settings

Its ability to alter the activity of ERα on gene regulation and cell proliferation suggests potential long-term effects on cellular function .

Metabolic Pathways

2’,3’,4’-Trihydroxychalcone is a part of the phenylpropanoid pathway, a large and diverse biosynthetic network that produces a wide array of plant natural products . It is an important intermediate of the flavonoid biosynthetic pathway .

Transport and Distribution

Given its interaction with the estrogen receptor, it is likely that it is transported in the blood to target tissues containing one or both nuclear estrogen receptor subtypes .

Subcellular Localization

Its interaction with nuclear estrogen receptors suggests that it may be localized in the nucleus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’-Trihydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’,3’,4’-Trihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: 2’,3’,4’-Trihydroxychalcone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of 2’,3’,4’-Trihydroxychalcone can lead to the formation of dihydrochalcones. Sodium borohydride is a typical reducing agent used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Ester and ether derivatives.

Comparación Con Compuestos Similares

2’,3’,4’-Trihydroxychalcone can be compared with other chalcone derivatives such as:

Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Known for its anti-inflammatory and anticancer properties.

Butein (2’,4’,3,4-Tetrahydroxychalcone): Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness: 2’,3’,4’-Trihydroxychalcone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

2',3',4'-Trihydroxychalcone (2',3',4'-THC) is a polyhydroxylated flavonoid known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

2',3',4'-THC is classified under chalcones, which are characterized by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2', 3', and 4' positions on the aromatic rings enhances its biological activity. The structure-activity relationship (SAR) indicates that these hydroxyl groups play a crucial role in modulating its effects on various biological targets .

Estrogen Receptor Modulation

2',3',4'-THC has been shown to interact with estrogen receptors (ER), particularly ERα. Unlike selective estrogen receptor modulators (SERMs), which bind directly to the estrogen binding site, 2',3',4'-THC reprograms ERα activity without competing for the binding site. It alters gene regulation and cell proliferation, particularly in breast cancer cells (MCF-7), by inhibiting estrogen-induced activation of pathways like MAPK and c-MYC transcription .

Antioxidant Activity

The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Studies have demonstrated that 2',3',4'-THC can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), contributing to its protective effects against cellular damage .

Anti-Inflammatory Effects

Research indicates that 2',3',4'-THC possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activities

The following table summarizes key biological activities associated with 2',3',4'-THC:

Case Studies and Research Findings

- Estrogen Receptor Modulation Study : A study investigated the ability of 2',3',4'-THC to modulate ER-mediated responses. It was found to synergistically activate ERα in osteosarcoma cells and block MCF-7 cell proliferation by preventing E2-induced MAPK activation .

- Antioxidant Study : Research showed that 2',3',4'-THC significantly reduced oxidative stress markers in vitro, enhancing cellular defense mechanisms against oxidative damage .

- Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), 2',3',4'-THC inhibited the release of inflammatory cytokines and reduced nitric oxide production in BV2 microglial cells, highlighting its potential for treating neuroinflammatory conditions .

Propiedades

IUPAC Name |

3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGTBGJKOTHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892373 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-74-2 | |

| Record name | 2',3',4'-Trihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.